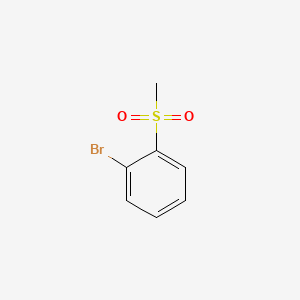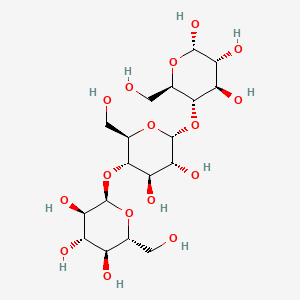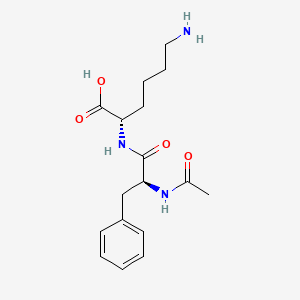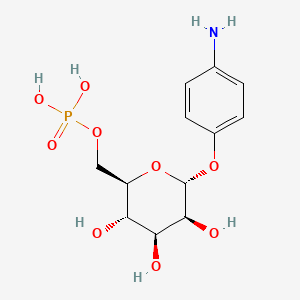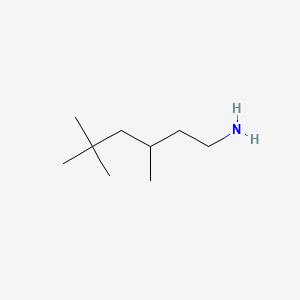
2-エチル-1,3-チアゾール-5-カルボン酸
概要
説明
5-Thiazolecarboxylic acid, 2-ethyl- is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Thiazolecarboxylic acid, 2-ethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Thiazolecarboxylic acid, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Thiazolecarboxylic acid, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
キサンチンオキシダーゼ阻害
2-エチル-1,3-チアゾール-5-カルボン酸誘導体は、キサンチンオキシダーゼ阻害剤としての可能性が研究されています。この酵素はプリン代謝に関与しており、その阻害は痛風や過剰な尿酸生成に関連する他の状態の治療に役立ちます。 この化合物の誘導体は、分光光度計アッセイで有望な結果を示しており、治療用途の可能性を示唆しています .
医薬品化学
2-エチル-1,3-チアゾール-5-カルボン酸の一部であるチアゾール部分は、医薬品化学において重要です。芳香族性と反応性のある位置のために、さまざまな薬物や生物活性剤の開発に貢献しています。 これにより、さまざまな化学反応が可能になり、薬物設計における汎用性の高い成分となっています .
創薬
創薬において、チアゾール環は、アデニンとの構造的類似性から貴重な足場となっています。 生化学的経路、酵素、または受容体の活性化または阻害など、さまざまな方法で生物系と相互作用する分子を作成するために使用できます .
鎮痛および抗炎症活性
チアゾール環を含む化合物は、鎮痛および抗炎症活性について試験されています。 一部の誘導体は有意な結果を示しており、2-エチル-1,3-チアゾール-5-カルボン酸が新たな鎮痛薬および抗炎症薬の開発における可能性を秘めていることを示唆しています .
抗癌活性
チアゾール誘導体は、その抗癌特性についても研究されています。研究では、肝癌HepG2細胞などのさまざまな癌細胞株に対するこれらの化合物の抗腫瘍活性を評価しています。 これは、2-エチル-1,3-チアゾール-5-カルボン酸が新規抗癌剤の合成の出発点となる可能性があることを示唆しています .
分子モデリングおよびドッキング研究
化合物の誘導体は、分子モデリングおよびドッキング研究で使用して、薬物とその標的との相互作用を理解することができます。 これは、サイズ、形状、電荷分布、極性、水素結合、疎水性相互作用が考慮される、新規治療薬の合理的設計において不可欠です .
作用機序
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s solubility properties suggest that its action may be influenced by the presence of water, alcohol, ether, and other organic solvents .
生化学分析
Biochemical Properties
5-Thiazolecarboxylic acid, 2-ethyl- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The interaction with xanthine oxidase suggests that 5-Thiazolecarboxylic acid, 2-ethyl- may influence the oxidative hydroxylation of hypoxanthine and xanthine, leading to the production of uric acid. Additionally, this compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications .
Cellular Effects
The effects of 5-Thiazolecarboxylic acid, 2-ethyl- on various cell types and cellular processes are significant. It has been reported to exhibit cytotoxic activity against certain human tumor cell lines, including prostate cancer cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell survival and growth .
Molecular Mechanism
At the molecular level, 5-Thiazolecarboxylic acid, 2-ethyl- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with xanthine oxidase results in the inhibition of this enzyme, which in turn affects purine metabolism . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Thiazolecarboxylic acid, 2-ethyl- have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 5-Thiazolecarboxylic acid, 2-ethyl- vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it may cause toxic or adverse effects . Studies have reported threshold effects, where the compound shows beneficial effects up to a certain dosage, beyond which toxicity is observed .
Metabolic Pathways
5-Thiazolecarboxylic acid, 2-ethyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with xanthine oxidase suggests its involvement in purine metabolism . Additionally, this compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Thiazolecarboxylic acid, 2-ethyl- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at the target sites .
Subcellular Localization
The subcellular localization of 5-Thiazolecarboxylic acid, 2-ethyl- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures influences its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
2-ethyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGZHUDNXRHBKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184735 | |
| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30709-68-3 | |
| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

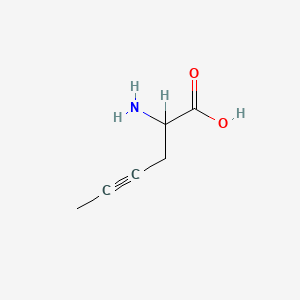



![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)

